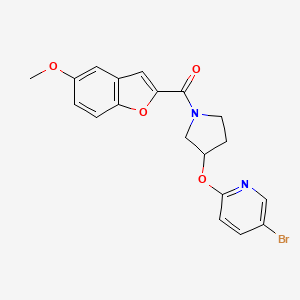

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O4/c1-24-14-3-4-16-12(8-14)9-17(26-16)19(23)22-7-6-15(11-22)25-18-5-2-13(20)10-21-18/h2-5,8-10,15H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDDAOGMUFTSGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone typically involves multi-step synthetic routes. The synthesis begins with the preparation of the individual components, such as the bromopyridine and methoxybenzofuran derivatives. These components are then coupled through various organic reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural complexity.

Scientific Research Applications

Mechanisms of Action:

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

- G-protein-coupled receptors (GPCRs): These are pivotal in signal transduction pathways and can influence numerous physiological processes.

- Ion channels: The compound may modulate ion flow across cellular membranes, affecting cellular excitability and neurotransmission.

Potential Therapeutic Applications:

Research indicates that derivatives of this compound may have applications in treating conditions such as:

- Neurological Disorders: Its ability to interact with neurotransmitter systems suggests potential use in managing diseases like depression or schizophrenia.

- Cancer Therapy: Compounds with similar structures have shown promise in inhibiting cancer cell growth through targeted mechanisms.

Synthetic Methodologies

The synthesis of (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone typically involves several steps:

- Bromination of Pyridine: Introduction of a bromine atom at the 5th position of pyridine.

- Nucleophilic Substitution: Reaction with a pyrrolidine-based nucleophile to form the pyrrolidine ring.

- Coupling Reactions: Methods such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling are employed to introduce the methoxybenzofuran moiety.

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to this compound:

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry indicated that derivatives containing brominated pyridine exhibited increased affinity for certain GPCRs, suggesting enhanced therapeutic potential for neurological disorders .

Case Study 2: Antitumor Activity

Research highlighted in Cancer Research demonstrated that compounds with similar structures inhibited tumor growth in vitro by inducing apoptosis in cancer cells .

Case Study 3: Synthesis Optimization

A recent publication discussed optimizing synthetic routes for similar compounds using green chemistry principles, emphasizing sustainability while maintaining high yields .

Mechanism of Action

The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring and methoxybenzofuran group can influence the compound’s overall binding affinity and specificity, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Structural and Functional Comparisons

Aromatic Systems

- Target Compound : The 5-methoxybenzofuran system provides extended conjugation and electron-donating properties (via methoxy), which may enhance solubility and binding affinity compared to simpler furans .

- Analog : Replacing pyrrolidine-pyridine with a phenyl group reduces nitrogen-based interactions but introduces a planar hydrophobic surface. The 5-bromo-3-methylbenzofuran increases steric bulk compared to the target’s 5-methoxy substitution.

Substituent Effects

Hypothesized Bioactivity

Biological Activity

The compound (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone is a complex organic molecule that has attracted attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

- Bromopyridine moiety : Provides unique electronic properties and potential for interaction with biological targets.

- Methoxybenzofuran group : May contribute to the compound's hydrophobic character and biological activity.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : It may interact with G-protein-coupled receptors (GPCRs), influencing various signaling pathways.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Ion Channel Modulation : There is potential for modulation of ion channels, which plays a crucial role in neuronal signaling and muscle contraction.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives have shown promise against various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : Certain benzofuran derivatives are known for their antimicrobial effects, suggesting possible applications in treating infections.

Anticancer Activity

A study involving related benzofuran compounds demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231). The mechanism involved apoptosis induction and cell cycle arrest. The compound may exhibit similar properties due to its structural analogies.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Hydroxypyridin-2-yl derivative | MDA-MB-231 | 0.03 | Apoptosis induction |

| Benzofuran derivative | HeLa | 0.60 | Cell cycle arrest |

Enzyme Inhibition

Research has indicated that certain benzofuran derivatives can inhibit thioesterase activity in tuberculosis pathogens. This suggests that the target compound may also possess similar inhibitory effects, which could be explored further in anti-tuberculosis drug development.

Q & A

Q. Q1. What spectroscopic methods are most reliable for confirming the structure of this compound, particularly its bromopyridinyl and benzofuran moieties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve signals for the pyrrolidinyl, bromopyridinyl, and benzofuran groups. For example, the methoxy group on benzofuran typically appears as a singlet at ~3.8–4.0 ppm in -NMR, while the bromine atom on pyridine induces deshielding in adjacent protons, splitting signals predictably .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight. The bromine isotope pattern (1:1 ratio for and ) in the molecular ion peak is critical for validation .

- X-ray Crystallography: If crystalline, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity, as demonstrated for structurally similar brominated benzofurans .

Q. Q2. How can researchers design a scalable synthetic route for this compound while minimizing side reactions?

Methodological Answer:

-

Key Steps:

- Coupling Reactions: Optimize conditions for forming the pyrrolidinyl-oxypyridine linkage. A NaH/THF system at 0°C (as in ) minimizes undesired dehalogenation of the bromopyridine .

- Protecting Groups: Use benzyl or tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl sites during synthesis, followed by selective deprotection .

- Catalysis: Explore palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for aryl ether formation, which improves regioselectivity compared to traditional SNAr reactions .

-

Table: Reaction Optimization Parameters

Parameter Optimal Condition (Example) Risk of Side Reactions Temperature 0–25°C High at >40°C Solvent Dry THF or DMF Polar aprotic required Catalyst Pd(OAc)/XPhos Avoids overhalogenation

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data (e.g., in vitro vs. in vivo assays) for this compound be systematically analyzed?

Methodological Answer:

- Experimental Design:

- Split-Plot Analysis: Adopt a randomized block design with split plots (e.g., ) to control variables like cell type (main plot), dosage (subplot), and exposure time (sub-subplot). Replicates (n ≥ 4) reduce noise .

- Metabolic Stability Testing: Use liver microsomes or cytochrome P450 assays to assess if rapid metabolism in vivo explains discrepancies. For example, the methoxy group on benzofuran may undergo demethylation, altering activity .

- Data Reconciliation: Apply multivariate regression to isolate confounding factors (e.g., solubility, protein binding). Surface plasmon resonance (SPR) can validate target binding affinity discrepancies .

Q. Q4. What strategies resolve regioselectivity challenges during bromopyridine functionalization in this compound?

Methodological Answer:

- Directed Ortho-Metalation: Use a directing group (e.g., methoxy) on the pyridine ring to guide bromination to the 5-position. ’s N-bromosuccinimide (NBS)/AIBN system in CCl achieves >90% regioselectivity for similar furanones .

- Computational Modeling: Density functional theory (DFT) predicts electron density maps to identify reactive sites. For instance, the electron-deficient 5-position on pyridine is more susceptible to electrophilic bromination .

- Validation: Compare -NMR shifts of brominated vs. non-brominated analogs. The 5-bromo substituent deshields adjacent protons (e.g., H-4 and H-6 on pyridine) by ~0.3–0.5 ppm .

Q. Q5. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?

Methodological Answer:

- Accelerated Stability Studies:

- pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. The benzofuran-pyrrolidinone linkage is prone to hydrolysis at pH > 8 .

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions. Store lyophilized samples at –80°C to prevent dimerization .

- Mitigation: Formulate with cyclodextrins or lipid nanoparticles to enhance stability in physiological conditions .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting cytotoxicity results across different cell lines?

Methodological Answer:

- Hypothesis Testing:

- Statistical Tools: Apply Fisher’s exact test to compare IC values across cell lines. A p-value <0.05 indicates significant biological variation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.